molecular formula C29H28N4O2 B2894725 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 1216514-48-5

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2894725
CAS No.: 1216514-48-5
M. Wt: 464.569
InChI Key: RNTKMWMXZYTUIO-UHFFFAOYSA-N
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Description

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide is a heterocyclic compound featuring a pyrimidoindole core substituted with a benzyl group at position 3 and an acetamide moiety at position 3. The acetamide nitrogen is further functionalized with a 4-phenylbutan-2-yl chain. Its molecular formula is C₂₉H₂₈N₄O₂, with an average molecular mass of 464.569 g/mol and a monoisotopic mass of 464.221226 g/mol . The benzyl and 4-phenylbutan-2-yl substituents contribute to its hydrophobic character, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2/c1-21(16-17-22-10-4-2-5-11-22)31-26(34)19-33-25-15-9-8-14-24(25)27-28(33)29(35)32(20-30-27)18-23-12-6-3-7-13-23/h2-15,20-21H,16-19H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTKMWMXZYTUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine precursors, followed by their coupling under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole and pyrimidine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine rings allow it to bind with high affinity to various receptors, potentially modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido[5,4-b]indole scaffold is a versatile pharmacophore, and modifications to its substituents significantly alter biological activity and physicochemical properties. Below is a detailed comparison of the target compound with four analogs (Table 1), followed by a discussion of key findings.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name (Key Substituents) Molecular Formula Molecular Weight (g/mol) ChemSpider ID/RN Notable Features
Target compound (3-benzyl, 4-phenylbutan-2-yl) C₂₉H₂₈N₄O₂ 464.569 27320067 No halogens; linear phenylalkyl chain on acetamide
8-Fluoro, 3-chloro-4-methylphenyl analog C₂₆H₂₀ClFN₄O₂ 474.920 28947767 Halogenated (F, Cl); methyl group enhances steric bulk
3-(4-Methoxyphenyl)methyl, 8-methyl, 4-methylphenyl C₃₂H₂₉N₅O₃ Not reported 1216554-69-6 Methoxy and methyl groups improve solubility; increased aromatic substitution
2,5-Dimethylphenyl analog C₂₈H₂₆N₄O₂ Not reported 1189647-15-1 Methyl groups introduce steric hindrance; may reduce receptor binding affinity

Halogenation and Bioactivity

The 8-fluoro, 3-chloro-4-methylphenyl analog (C₂₆H₂₀ClFN₄O₂) demonstrates how halogenation impacts molecular weight and bioactivity. The addition of fluorine at position 8 and chlorine on the phenyl ring increases its molecular weight to 474.920 g/mol compared to the target compound’s 464.569 g/mol . Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins, while chlorine’s bulk may improve metabolic stability by resisting oxidative degradation. However, halogenation can also increase toxicity risks, as seen in related compounds targeting ion channels .

Methoxy and Methyl Substitutions

The 3-(4-methoxyphenyl)methyl, 8-methyl analog (RN: 1216554-69-6) incorporates methoxy and methyl groups, likely improving solubility due to the methoxy group’s polarity . This contrasts with the target compound’s unsubstituted benzyl group, which prioritizes lipophilicity.

Steric Effects of Methyl Groups

The 2,5-dimethylphenyl analog (RN: 1189647-15-1) introduces methyl groups at positions 2 and 5 on the phenyl ring. These substituents create steric hindrance, which may reduce binding to flat aromatic pockets in enzymes like cyclooxygenase (COX) .

Research Findings and Implications

Halogenation Trade-offs : Halogenated analogs (e.g., 8-fluoro derivative) show enhanced target affinity but may suffer from increased cytotoxicity, as observed in studies of GPCR antagonists .

Solubility vs. Lipophilicity : Methoxy-substituted derivatives (e.g., RN: 1216554-69-6) balance solubility and membrane permeability, making them candidates for oral administration .

Steric vs. Flexible Chains : The target compound’s 4-phenylbutan-2-yl chain offers conformational flexibility, which may explain its superior metabolic stability compared to rigid, methyl-substituted analogs .

Biological Activity

The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule belonging to the class of indole derivatives. Indole derivatives are notable for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a unique structure that combines a pyrimidoindole core with a benzyl group and an acetamide moiety. The molecular formula for this compound is C27H28N4O3C_{27}H_{28}N_{4}O_{3}, with a molecular weight of approximately 440.54 g/mol. The presence of various functional groups enhances its potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that this compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Potential Mechanisms:

  • Kinase Inhibition : Similar compounds have demonstrated kinase inhibition properties, which are crucial in regulating cellular processes such as proliferation and apoptosis. For instance, related pyrimidoindole derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3) .
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors involved in neurotransmission or hormonal regulation.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Indole derivatives have been studied for their potential anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by targeting specific signaling pathways.
  • Neuroprotective Effects : Research indicates that some indole derivatives exhibit neuroprotective effects through modulation of neuroinflammatory pathways and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidoindole derivatives, providing insights into their therapeutic potential:

StudyFindings
Study 1 Investigated the kinase inhibition properties of pyrimidoindoles; certain derivatives exhibited micromolar IC50 values against DYRK1A and CK1δ/ε kinases .
Study 2 Explored the synthesis and biological evaluation of related indole compounds; demonstrated significant anticancer activity in vitro .
Study 3 Analyzed receptor interactions; some derivatives showed promise as CCK1 receptor agonists with reduced systemic exposure in vivo .

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